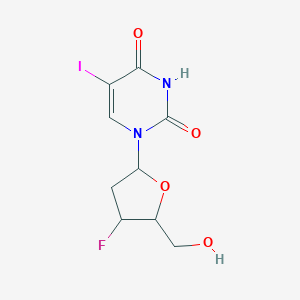

3'-Fluoro-2',3'-dideoxy-5-iodouridine

Beschreibung

Significance of Nucleoside Analogs as Probes and Therapeutic Modalities in Research

Nucleoside analogs represent a cornerstone of medicinal chemistry and biomedical research. nih.gov These synthetic molecules are structurally similar to natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govmdpi.com This resemblance allows them to be recognized and processed by cellular or viral enzymes involved in nucleic acid synthesis and other critical biological pathways. nih.govnih.gov However, their chemical modifications distinguish them from their natural counterparts, enabling them to act as powerful therapeutic agents and research tools. nih.gov

The primary mechanism of many nucleoside analogs involves the disruption of DNA or RNA replication. nih.gov By mimicking natural nucleosides, they can be incorporated into growing nucleic acid chains. Once integrated, their modified structure—often the lack of a 3'-hydroxyl group—prevents the addition of the next nucleotide, causing chain termination and halting replication. nih.gov This is a key strategy in developing antiviral and anticancer drugs. mdpi.comnih.gov

Beyond their role as therapeutic agents, nucleoside analogs serve as invaluable probes in biomedical research. They are used to study the mechanisms of enzymes like polymerases and kinases, helping to elucidate complex biological processes. Their ability to selectively target viral enzymes over host cell enzymes has been instrumental in the development of effective treatments for viral infections. mdpi.com The continuous design and synthesis of new analogs aim to enhance selectivity, increase efficacy, and overcome drug resistance. mdpi.comnih.gov

Historical Context and Evolution of Fluorinated and Dideoxynucleoside Scaffolds in Drug Discovery

The history of nucleoside analog development is a multi-decade journey of chemical innovation. nih.govnih.gov Early modifications focused on the sugar moiety, leading to the synthesis of arabinose-derived nucleosides in the 1960s. nih.gov A significant breakthrough came with the exploration of fluorine's unique properties in drug design during the 1970s and 1980s. nih.gov Fluorine, being similar in size to hydrogen but with an electronegativity comparable to a hydroxyl group, can be used as a bioisostere to alter a molecule's properties. nih.govresearchgate.net The introduction of fluorine into a nucleoside's sugar or base can enhance its metabolic stability and modulate its biological activity. mdpi.comresearchgate.net The development of the anticancer drug 5-fluorouracil (B62378) (5-FU) spurred immense interest in creating other fluorinated nucleoside analogs. mdpi.com

Another pivotal development was the modification of the 3'-position of the sugar ring. nih.gov The discovery that 3'-azido-2',3'-dideoxythymidine (AZT) was a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase revolutionized antiviral therapy. This highlighted the effectiveness of dideoxynucleosides, which lack the 3'-hydroxyl group necessary for DNA chain elongation. nih.gov This "obligate chain terminator" concept became a highly successful strategy against retroviruses. nih.gov

The convergence of these two strategies—fluorination and dideoxy modification—led to the creation of compounds like 3'-fluoro-2',3'-dideoxynucleosides. These molecules combine the chain-terminating property of a dideoxy scaffold with the enhanced stability and altered electronic properties conferred by the fluorine atom. researchgate.netoup.com This combination approach, merging different successful structural modifications into a single analog, has been a powerful driver in the discovery of new therapeutic candidates. nih.govnih.gov

Rationale for Academic Investigations of 3'-Fluoro-2',3'-dideoxy-5-iodouridine

The academic investigation into this compound (FddIUrd) stems from a systematic effort to develop more potent and selective antiviral agents, particularly against HIV. The parent compound, 3'-fluoro-2',3'-dideoxyuridine (FddUrd), had already been synthesized and showed anti-HIV activity. The logical next step in drug discovery research was to explore how modifications to the nucleobase could enhance this activity.

Research showed that all three 5-halogenated FddUrd analogs, including FddIUrd, were potent inhibitors of HIV-1 replication in cell cultures. nih.gov However, the study revealed that FddClUrd was significantly more selective in its anti-HIV-1 activity compared to FddBrUrd or FddIUrd. nih.gov The investigation also found that the 5-halogeno-FddUrd analogues had a much higher affinity for the cellular enzyme thymidine (B127349) kinase compared to the parent FddUrd, which is a crucial step in their activation to the therapeutic triphosphate form. nih.gov These findings underscore the importance of such academic investigations in systematically dissecting structure-activity relationships to guide the design of improved therapeutic agents.

Research Findings on FddUrd Analogs

The following table summarizes the anti-HIV-1 activity of this compound and its related compounds in MT4 cells. The 50% effective dose (ED₅₀) represents the concentration of the compound required to inhibit HIV-1 replication by 50%. A lower ED₅₀ indicates higher potency.

| Compound | 50% Effective Dose (ED₅₀) against HIV-1 (µM) |

| This compound (FddIUrd) | ~0.2-0.4 |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | ~0.2-0.4 |

| 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | ~0.2-0.4 |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | Not specified, but used as a comparator |

| Data sourced from research on the antiretrovirus activity of these compounds. nih.gov |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

119644-23-4 |

|---|---|

Molekularformel |

C9H10FIN2O4 |

Molekulargewicht |

356.09 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1 |

InChI-Schlüssel |

FKHGYIRFPRYMOH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

Synonyme |

3'-fluoro-2',3'-dideoxy-5-iodouridine FddIUrd |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Fluoro 2 ,3 Dideoxy 5 Iodouridine and Its Analogs

Strategies for the Construction of 2',3'-Dideoxyribofuranosyl Moiety Precursors

The foundation of 3'-Fluoro-2',3'-dideoxy-5-iodouridine synthesis lies in the efficient construction of the 2',3'-dideoxyribofuranosyl precursor. A notable and environmentally conscious approach involves the radical deoxygenation of ribonucleoside 2',3'-bisxanthates. This method utilizes greener reagents, such as tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile), as replacements for the more hazardous tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), respectively nih.gov. The process typically starts from readily available ribonucleosides, which are first converted to their 2',3'-bisxanthate derivatives. Subsequent radical-initiated deoxygenation yields the desired 2',3'-dideoxyribofuranosyl scaffold. This sustainable protocol has been successfully applied to the synthesis of various anti-HIV drugs, including stavudine (d4T), zalcitabine (ddC), and didanosine (ddI) nih.gov.

Regiospecific 5-Iodination of the Uracil (B121893) Base Moiety

The introduction of an iodine atom at the 5-position of the uracil base is a key modification that can enhance the biological activity of the nucleoside. This reaction needs to be highly regiospecific to avoid substitution at other positions on the pyrimidine (B1678525) ring.

Several methods have been developed for the selective C5 iodination of uracil and its derivatives. One effective approach involves a radical-based direct C-H iodination protocol scispace.comresearchgate.net. This method has been successfully applied to dimethyl uracil, resulting in selective C5 iodination scispace.comresearchgate.net.

Another efficient and environmentally friendly method utilizes molecular iodine in the presence of sodium nitrite (I₂/NaNO₂) heteroletters.org. This system allows for the regioselective 5-iodination of various pyrimidine bases and nucleosides at room temperature with high yields heteroletters.org. The reaction is sensitive to the solvent, with acetonitrile being the optimal choice heteroletters.org. This protocol offers advantages such as the use of inexpensive and non-toxic reagents, mild reaction conditions, and a simple work-up procedure heteroletters.org.

A solvent-free approach for the direct thioetherification of uracil using iodine as a catalyst has also been reported, highlighting the utility of iodine in activating the C5 position of the uracil ring for substitution nih.gov. Additionally, a green chemistry approach using mechanical grinding with silver nitrate and iodine under solvent-free conditions has been developed for the iodination of uracil and its derivatives nih.gov.

Table 2: Reagents for 5-Iodination of Uracil

| Reagent System | Key Features |

| K₂S₂O₈ / NaI / MnSO₄ | Radical-based direct C-H iodination scispace.comresearchgate.net |

| I₂ / NaNO₂ | Mild, efficient, and regioselective at room temperature heteroletters.org |

| I₂ / TFA | Iodine-catalyzed direct sulfenylation at the 5-position nih.gov |

| AgNO₃ / I₂ (Solvent-free) | Green chemistry approach using mechanical grinding nih.gov |

Glycosylation Reactions for Nucleoside Assembly

The crucial step in the synthesis of any nucleoside is the formation of the N-glycosidic bond between the sugar moiety and the nucleobase. For pyrimidine nucleosides, this typically involves the coupling of a suitably protected and activated sugar derivative with a silylated pyrimidine base.

The Vorbrüggen glycosylation is a widely used method for this purpose acs.org. This reaction employs a silylated heterocyclic base and a protected sugar derivative, often an acylated sugar, in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) researchgate.netresearchgate.net. The stereochemical outcome of the glycosylation is often influenced by the nature of the substituent at the C2'-position of the sugar, with a participating group favoring the formation of the β-anomer.

In cases where the sugar lacks a 2'-participating group, as in the synthesis of 2'-deoxynucleosides, controlling the anomeric selectivity can be more challenging. However, various strategies have been developed to achieve high β-selectivity. The choice of the Lewis acid and reaction conditions can significantly impact the stereochemical outcome of the glycosylation reaction.

Synthesis and Derivatization into Phosphate and Phosphonate Prodrugs

To overcome the challenges of poor membrane permeability and the reliance on intracellular phosphorylation for activation, nucleoside analogs are often converted into phosphate or phosphonate prodrugs nih.govsemanticscholar.org. These prodrug strategies aim to deliver the monophosphate form of the nucleoside analog into the target cells, bypassing the often rate-limiting first phosphorylation step catalyzed by cellular kinases semanticscholar.org.

Several prodrug approaches have been developed, including:

Acyloxyalkyl esters: Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters are common examples. These groups mask the negative charges of the phosphate or phosphonate moiety, rendering the molecule more lipophilic and able to cross cell membranes frontiersin.org.

Phosphoramidates: This approach involves the attachment of an amino acid ester to the phosphorus center. The ProTide technology is a well-known example of this strategy.

Cyclosaligenyl (cycloSal) pronucleotides: These are cyclic phosphate triesters that can effectively deliver the monophosphate intracellularly.

The synthesis of these prodrugs typically involves the coupling of the 5'-hydroxyl group of the nucleoside with a suitably activated phosphate or phosphonate derivative. For example, bis(POC)-prodrugs can be prepared by coupling the nucleoside with chloromethylisopropyl carbonate in the presence of a base acs.org. Similarly, POM-prodrugs can be synthesized by reacting the nucleoside monophosphate with iodomethyl pivalate acs.org.

These prodrug strategies have been instrumental in improving the therapeutic potential of many nucleoside analogs by enhancing their pharmacokinetic and pharmacodynamic properties.

Enzymatic and chemical phosphorylation strategies

The biological activity of nucleoside analogs is contingent upon their conversion to the corresponding 5'-mono-, di-, and triphosphates by cellular or viral kinases. Therefore, understanding the phosphorylation of this compound is crucial.

Enzymatic Phosphorylation: The initial and often rate-limiting step in the activation of many nucleoside analogs is the formation of the 5'-monophosphate, a reaction typically catalyzed by nucleoside kinases. For thymidine (B127349) analogs, this is often carried out by thymidine kinase (TK). Studies on analogous compounds, such as 3'-fluorothymidine (FLT), have shown that they are good substrates for TK. It is therefore highly probable that this compound is also phosphorylated by thymidine kinase to its 5'-monophosphate. Subsequent phosphorylations to the di- and triphosphate are then carried out by other cellular kinases, such as thymidylate kinase and nucleoside diphosphate (B83284) kinase, respectively.

Chemical Phosphorylation: Chemical synthesis of the 5'-monophosphate of this compound provides a direct route to this key intermediate, bypassing the need for enzymatic activation in certain in vitro studies and serving as a precursor for the synthesis of di- and triphosphates or prodrugs. A common method for the chemical phosphorylation of nucleosides is the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in a suitable solvent, often a trialkyl phosphate like trimethyl phosphate. This method, known as the Yoshikawa-Kato phosphorylation, is widely used for its efficiency and regioselectivity for the 5'-hydroxyl group.

Alternative chemical phosphorylation methods include the use of phosphoramidite chemistry or other phosphorylating agents like pyrophosphoryl chloride. These methods allow for the controlled synthesis of the 5'-monophosphate, which can then be further converted to the triphosphate via coupling with pyrophosphate.

| Phosphorylation Strategy | Key Enzymes/Reagents | Product | Significance |

| Enzymatic | Thymidine Kinase, Thymidylate Kinase, Nucleoside Diphosphate Kinase | 5'-monophosphate, 5'-diphosphate, 5'-triphosphate | Intracellular activation pathway for biological activity. |

| Chemical (Yoshikawa-Kato) | Phosphorus oxychloride (POCl₃), Trimethyl phosphate | 5'-monophosphate | Direct synthesis of the monophosphate for in vitro assays and as a synthetic intermediate. |

Design and synthesis of novel phosphoramidate prodrugs

To overcome the limitations of the initial enzymatic phosphorylation step, which can be inefficient for some nucleoside analogs, phosphoramidate prodrugs have been developed. This approach, often referred to as the ProTide technology, masks the negative charges of the phosphate group, allowing for enhanced cell membrane permeability and intracellular delivery of the 5'-monophosphate.

The general structure of a phosphoramidate prodrug of this compound would involve the 5'-hydroxyl group being attached to a phosphorus atom, which is also bonded to an amino acid ester and an aryl group. Upon entering the cell, the ester is cleaved by cellular esterases, initiating a cascade that releases the 5'-monophosphate.

The synthesis of these phosphoramidate prodrugs typically involves the reaction of the parent nucleoside with a phosphoroamidate derivative, often a phosphorochloridate. For example, the synthesis could proceed by reacting this compound with an aryl phosphoroamidate chloride, such as phenyl (alkoxycarbonyl-L-alanyl) phosphorochloridate, in the presence of a base like N-methylimidazole. The choice of the amino acid and the aryl group can be varied to modulate the stability, cell permeability, and release kinetics of the prodrug.

Stereochemical control in phosphonate prodrug synthesis

Phosphonate nucleosides are another important class of analogs where a non-hydrolyzable phosphonate group replaces the phosphate. The synthesis of phosphonate prodrugs often introduces a chiral phosphorus center, leading to the formation of diastereomers. As these diastereomers can have different biological activities and metabolic profiles, stereochemical control during their synthesis is highly desirable.

For this compound, the synthesis of a phosphonate analog would involve the formation of a carbon-phosphorus bond. Stereoselective synthetic routes to nucleoside phosphonates often employ chiral auxiliaries or stereoselective reactions to control the configuration at the phosphorus center. For instance, the use of chiral phosphoramidite reagents can lead to the formation of a specific diastereomer of the phosphonate prodrug.

A key challenge in this area is the development of robust and efficient methods for the stereoselective synthesis of P-chiral phosphonate prodrugs of fluorinated dideoxyuridine analogs. Research in this area is ongoing and focuses on the use of chiral catalysts and resolving agents to obtain diastereomerically pure compounds. This stereochemical control is critical for developing more potent and selective therapeutic agents.

Molecular and Cellular Pharmacology of 3 Fluoro 2 ,3 Dideoxy 5 Iodouridine

Cellular Uptake and Intracellular Distribution Kinetics

The entry of 3'-Fluoro-2',3'-dideoxy-5-iodouridine into target cells is a critical first step for its pharmacological activity. This process is mediated by specific transport proteins embedded in the cell membrane, and once inside, the compound is subject to dynamic distribution within various cellular compartments.

Mechanisms of membrane transport and nucleoside transporter involvement

The transport of nucleoside analogs such as this compound across the cell membrane is a facilitated process, primarily mediated by a family of integral membrane proteins known as nucleoside transporters (NTs). While direct studies on this compound are limited, the transport mechanisms can be inferred from studies of structurally similar compounds. The two major families of human nucleoside transporters (hNTs) are the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs).

Research on the closely related compound 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) has shown that it is transported by several hNTs, including hENT1, hENT2, hCNT1, and hCNT3. nih.gov Among these, hENT1 appears to be a particularly important determinant of cellular uptake for FLT. nih.gov Studies with other 2',3'-dideoxynucleosides have revealed that their modes of cellular entry can be highly specific to the individual compound, involving either non-facilitated diffusion or transport via nucleoside and even nucleobase carriers. nih.gov Given that this compound is a pyrimidine (B1678525) analog, it is highly probable that its uptake is also mediated by one or more of these transporter proteins. The efficiency of this transport is a key factor in determining the intracellular concentration of the drug and, consequently, its pharmacological activity.

Intracellular compartmentalization and concentration dynamics

Following its transport across the cell membrane, this compound is distributed within the intracellular environment. The dynamics of this distribution, including its concentration in different cellular compartments such as the cytoplasm and the nucleus, are crucial for its subsequent metabolic activation and interaction with molecular targets.

Information regarding the specific intracellular compartmentalization of this compound is not extensively documented. However, for nucleoside analogs to be effective, they must ultimately reach the compartments where the necessary activating enzymes and their ultimate targets (e.g., viral reverse transcriptases or cellular DNA polymerases) are located. For instance, the phosphorylation to its active triphosphate form occurs in the cytoplasm, and the triphosphate metabolite must then be available in the nucleus or cytoplasm, depending on the site of DNA synthesis. The concentration of the parent compound and its metabolites within these compartments is a dynamic process, influenced by the rates of uptake, phosphorylation, and catabolism.

Anabolic Metabolism: Intracellular Phosphorylation Cascades

The biological activity of this compound is dependent on its conversion to the corresponding 5'-monophosphate, -diphosphate, and -triphosphate derivatives. This anabolic cascade is catalyzed by a series of host cell kinases.

Identification and characterization of activating cellular kinases (e.g., thymidine (B127349) kinase)

The initial and rate-limiting step in the anabolic activation of this compound is its phosphorylation to the 5'-monophosphate form. This reaction is catalyzed by cellular nucleoside kinases. For many pyrimidine nucleoside analogs, thymidine kinase (TK) is the primary activating enzyme. Specifically, studies have shown that 5-halogenated derivatives of 3'-fluoro-2',3'-dideoxyuridine, including the 5-iodo analog (FddIUrd), exhibit a significantly higher affinity for thymidine kinase from MT-4 cells compared to the non-halogenated parent compound. nih.gov

There are two main isoenzymes of thymidine kinase in human cells: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). The phosphorylation of the related compound 3'-deoxy-3'-[18F]-fluorothymidine ([18F]FLT) is mediated by TK1, and its activity is closely linked to the S-phase of the cell cycle. researchgate.netnih.gov Drug-induced alterations in the cell cycle can, therefore, impact the phosphorylation status and catalytic activity of TK1, which in turn affects the cellular retention of [18F]FLT. researchgate.netnih.gov It is highly probable that TK1 is also the key activating kinase for this compound, making the cell cycle status of the target cell a critical determinant of its activation.

Formation and accumulation of monophosphate, diphosphate (B83284), and triphosphate metabolites

Following the initial phosphorylation by thymidine kinase, the resulting 5'-monophosphate of this compound is sequentially phosphorylated by other cellular kinases to form the diphosphate and triphosphate metabolites. While direct studies detailing the accumulation of these metabolites for this specific compound are scarce, the metabolic pathway of similar nucleoside analogs is well-established.

For instance, the anti-cancer drug 5-fluorouracil (B62378) is metabolized intracellularly to several active nucleotide forms, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), 5-fluorouridine-5'-diphosphate (FUDP), and 5-fluorouridine-5'-triphosphate (FUTP). wikipedia.org Similarly, the antiviral agent 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine is converted to its mono-, di-, and triphosphate forms within the cell. nih.gov The triphosphate derivative is the pharmacologically active form that can act as a competitive inhibitor or a chain terminator for viral or cellular polymerases. The accumulation of these phosphorylated metabolites is essential for the compound's therapeutic effect.

Catabolic Metabolism: Deamination and Other Biotransformations

In addition to anabolic activation, this compound can also undergo catabolic degradation, which can inactivate the compound and lead to its elimination from the cell.

One of the primary catabolic pathways for nucleosides is deamination, the removal of an amino group. wikipedia.org While this compound itself does not have an exocyclic amino group on the uracil (B121893) base, related cytidine (B196190) analogs can be deaminated to their corresponding uridine (B1682114) derivatives. For example, the deamination of cytosine produces uracil. youtube.com The degradation of 5-iododeoxyuridine and the base 5-iodouracil (B140508) has been documented, suggesting that the 5-iodo substituent does not prevent catabolism. nih.gov Although direct evidence for the deamination of this compound is not available, it is a plausible metabolic pathway if the compound were to be, for instance, first converted to a cytidine analog. Other potential biotransformations could involve the cleavage of the glycosidic bond, releasing the 5-iodouracil base.

Enzymatic deamination pathways and identification of deaminated metabolites

The metabolic fate of nucleoside analogs is a critical determinant of their efficacy and toxicity. While deamination is a known metabolic pathway for certain nucleoside derivatives, specific data on the enzymatic deamination of this compound (FddIUrd) are not extensively detailed in the available scientific literature.

However, studies on related fluorinated nucleosides provide some insight. For instance, fluorination at various positions can significantly alter a compound's susceptibility to catabolic enzymes. Research on 2′-fluoro-2′,3′-dideoxyarabinosyladenine, a fluorinated purine (B94841) analog, revealed that it is deaminated at a rate approximately 10 times slower than its non-fluorinated parent compound, 2',3'-dideoxyadenosine. nih.gov Similarly, the β-L(−) enantiomer of 2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine was found not to be a substrate for deoxycytidine deaminase. nih.gov These findings suggest that the presence of a fluorine atom can confer metabolic stability by reducing the rate of enzymatic degradation through pathways like deamination. nih.gov The stability of the C-glycosidic bond is also enhanced by the presence of fluorine, which further protects the nucleoside from enzymatic cleavage. mdpi.com For FddIUrd, this potential resistance to degradation could lead to higher intracellular concentrations of the active anabolites.

Glucuronidation and other conjugation pathways

Glucuronidation is a major Phase II metabolic reaction for a vast number of drugs and xenobiotics, including many nucleoside analogs. wikipedia.orgnih.gov This process involves the conjugation of the substrate with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is significantly more water-soluble, which facilitates its elimination from the body via urine or feces. wikipedia.org This pathway is prominent in the liver and intestines. wikipedia.orgnih.gov

Despite the importance of this pathway for drug metabolism, specific studies detailing the glucuronidation of this compound have not been reported in the reviewed literature. Therefore, the extent to which FddIUrd or its metabolites undergo conjugation with glucuronic acid or other moieties like sulfates remains to be formally characterized.

Interactions with Viral and Host Cellular Nucleic Acid Polymerases

The primary mechanism of action for this compound involves its interaction with viral nucleic acid polymerases after being anabolized intracellularly to its active 5'-triphosphate form.

Mechanisms of competitive inhibition of viral DNA/RNA polymerases (e.g., HIV reverse transcriptase, HBV DNA polymerase)

The triphosphate form of this compound (FddIUrd-TP) acts as a potent competitive inhibitor of viral reverse transcriptases and DNA polymerases. It achieves this by mimicking the natural deoxynucleotide triphosphate (dNTP) substrates. Due to its structural similarity, FddIUrd-TP competes with the endogenous dNTP for binding to the active site of the viral polymerase.

Studies on analogs of FddIUrd have demonstrated significant inhibitory activity against key viral enzymes. For example, the 5'-triphosphate of the related compound 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd-TP) is a highly active and selective inhibitor of HIV-1 reverse transcriptase, with a 50% inhibitory concentration (IC50) of 0.04 µM. nih.gov Likewise, kinetic analyses of other 3'-fluoro-modified nucleotide analogs against Hepatitis B Virus (HBV) DNA polymerase have revealed a competitive mode of inhibition. nih.gov For instance, 3'-fluorothymidine triphosphate (FdTTP) competitively inhibits HBV DNA polymerase with an inhibition constant (Ki) of 0.04 µM. nih.gov This strong binding affinity compared to the natural substrate underscores the potent inhibitory capacity of this class of compounds.

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Mechanism | Reference |

|---|---|---|---|---|

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine-TP | HIV-1 Reverse Transcriptase | 0.04 µM (IC50) | Competitive | nih.gov |

| 3'-Fluorothymidine-TP (FdTTP) | HBV DNA Polymerase | 0.04 µM (Ki) | Competitive | nih.gov |

| 2',3'-Didehydro-2',3'-dideoxythymidine-TP (ddeTTP) | HBV DNA Polymerase | 0.08 µM (Ki) | Competitive | nih.gov |

Substrate mimicry and incorporation into nascent viral nucleic acid strands

Beyond competitive binding, the active triphosphate metabolite of FddIUrd also functions as a substrate for the viral polymerase. mdpi.com The enzyme recognizes the analog triphosphate and incorporates it into the growing viral DNA chain. nih.gov This process of substrate mimicry is fundamental to its antiviral effect. For a nucleoside analog to be effective, it must be efficiently phosphorylated to its triphosphate form and subsequently recognized and incorporated by the viral polymerase. nih.gov The incorporation of these analogs into newly synthesized viral DNA is a key step that leads to the ultimate termination of chain elongation. nih.gov

Mechanisms of DNA chain termination following incorporation

The incorporation of FddIUrd-monophosphate into the nascent DNA strand results in the irreversible cessation of DNA synthesis. nih.gov This chain-termination mechanism is the hallmark of dideoxynucleoside analogs. DNA polymerases extend a DNA strand by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the chain and the 5'-phosphate group of the incoming nucleotide. wikipedia.org

In FddIUrd, the 3'-hydroxyl group is replaced by a fluorine atom. nih.gov Once FddIUrd is incorporated into the DNA chain, its 3'-fluoro group cannot serve as a nucleophile to attack the incoming dNTP, thereby preventing the formation of the required phosphodiester bond and halting further elongation of the DNA strand. wikipedia.org This mechanism effectively terminates the replication of the viral genome. mdpi.com

Comparative analysis of inhibition profiles against host cellular DNA polymerases (e.g., DNA polymerase γ)

A crucial aspect of the pharmacological profile of any antiviral nucleoside analog is its selectivity for viral polymerases over host cellular DNA polymerases. Inhibition of host polymerases, particularly the mitochondrial DNA polymerase gamma (Pol γ), is often associated with cellular toxicity. nih.govnih.gov

Fluorinated dideoxynucleosides like FddIUrd generally exhibit a high degree of selectivity. Studies have shown that while they are potent inhibitors of viral reverse transcriptases, they are significantly poorer substrates for human DNA polymerases. For example, the triphosphate of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) was incorporated by human Pol γ approximately 4,300-fold less efficiently than the natural substrate dATP, indicating a low potential for mitochondrial toxicity. nih.gov The structural differences between the active sites of viral and human polymerases account for this selectivity. nih.gov Specifically, the active site of Pol γ is less accommodating to the altered sugar pucker and structure of many nucleoside analogs compared to viral reverse transcriptases, leading to a lower affinity and rate of incorporation. nih.gov This differential inhibition is fundamental to the therapeutic index of these antiviral compounds.

| Compound Triphosphate | Viral Polymerase (Ki) | Host Polymerase (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 3'-Azido-2',3'-dideoxy-5-iodouridine-TP | HIV-1 RT (0.028 µM) | Human DNA Pol α (42.0 µM) | ~1500-fold more selective for HIV-1 RT | nih.gov (Note: This is a search result for a related Azido- compound, not Fluoro-) |

| EFdA-TP | HIV-1 RT (Potent Substrate) | Human Pol γ (Poor Substrate) | Incorporated 4,300-fold less efficiently by Pol γ than dATP | nih.gov |

Interference with cellular RNA synthesis

The molecular architecture of this compound (FddIUrd) positions it as a potential modulator of cellular nucleic acid synthesis. As a nucleoside analog, its biological activity is contingent upon its intracellular phosphorylation to the triphosphate form, which can then interact with polymerases. The interference with cellular RNA synthesis by nucleoside analogs is a well-established pharmacological principle, primarily centered on the mechanism of chain termination.

For a nucleoside analog to inhibit RNA synthesis, it must first be recognized by cellular kinases and converted into its 5'-triphosphate derivative. This active metabolite then competes with the natural nucleoside triphosphates (in this case, Uridine triphosphate) for incorporation into the growing RNA strand by cellular RNA polymerases. The key structural feature of FddIUrd that underpins its potential to interfere with RNA synthesis is the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the subsequent nucleotide. Its absence in an incorporated nucleoside analog results in the termination of RNA chain elongation.

Research on structurally related 3'-fluoro-substituted nucleosides provides strong evidence for this mechanism. Studies have demonstrated that 3'-fluoro-3'-deoxyribonucleoside 5'-triphosphates act as terminators of RNA synthesis catalyzed by DNA-dependent RNA polymerase from E. coli. nih.govresearchgate.net This supports the hypothesis that if FddIUrd is efficiently converted to its triphosphate form within the cell, it could be recognized by cellular RNA polymerases and subsequently terminate transcription.

The initial and critical step for the activation of FddIUrd is its phosphorylation, a process often initiated by cellular nucleoside kinases. Research on the 5-halogeno-derivatives of 3'-fluoro-2',3'-dideoxyuridine, a category that includes FddIUrd, has shown that these compounds exhibit a significant affinity for thymidine kinase. nih.gov While the primary focus of this research was on their anti-HIV activity, which involves the viral reverse transcriptase, the affinity for a key cellular kinase highlights the potential for intracellular activation.

The table below summarizes the inhibitory activity of this compound and its related 5-halogeno-analogs against HIV-1, which provides an insight into their biological potential as polymerase inhibitors following intracellular phosphorylation. nih.gov

| Compound | Effective Dose (ED₅₀) against HIV-1 in MT-4 cells (µM) |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | ~0.2-0.4 |

| 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | ~0.2-0.4 |

| This compound (FddIUrd) | ~0.2-0.4 |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | ~0.005 |

While direct quantitative data on the inhibition of cellular RNA polymerases by FddIUrd is not extensively documented in the reviewed literature, the established mechanism of action for 3'-fluoro-modified nucleoside analogs strongly suggests that its potential interference with cellular RNA synthesis would proceed via the chain termination pathway, contingent on its intracellular conversion to the active triphosphate form.

Preclinical Antiviral Efficacy and Mechanistic Studies in Model Systems

In Vitro Antiviral Spectrum and Potency

3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) has demonstrated notable activity against the Human Immunodeficiency Virus (HIV) in cell culture systems. As part of a study evaluating a series of 5-halogeno-derivatives of 3'-fluoro-2',3'-dideoxyuridine (FddUrd), FddIUrd was shown to inhibit the replication of HIV-1 in MT-4 cells. ualberta.ca The effective dose for 50% inhibition (ED50) for FddIUrd and its 5-chloro and 5-bromo counterparts was approximately 0.2-0.4 microM. ualberta.ca

Further investigations revealed that these FddUrd derivatives also exerted a significant inhibitory effect on the replication of HIV-2 in MT-4 cells and suppressed the expression of HIV-1 induced antigens in HUT-78 cells. ualberta.ca The antiviral action of FddIUrd against HIV-1 was found to be reversible, as its inhibitory effects could be countered by the addition of thymidine (B127349) and 2'-deoxycytidine to the cell culture. ualberta.ca Mechanistically, the 5-halogenated FddUrd analogues, including FddIUrd, exhibited a substantially higher affinity for the MT4 thymidine kinase compared to the parent compound, FddUrd. ualberta.ca

| Compound | Virus | Cell Line | ED50 (µM) |

|---|---|---|---|

| This compound (FddIUrd) | HIV-1 | MT-4 | ~0.2-0.4 |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddCIUrd) | HIV-1 | MT-4 | ~0.2-0.4 |

| 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | HIV-1 | MT-4 | ~0.2-0.4 |

The in vitro efficacy of this compound against Hepatitis B Virus (HBV) has not been specifically reported in the reviewed literature. However, studies on structurally related compounds provide some insight. A study evaluating a series of 2',3'-dideoxy-3'-fluorouridine analogues, including the parent compound 2',3'-dideoxy-3'-fluorouridine (FddUrd), as well as its 5-chloro (FddClUrd) and 5-bromo (FddBrUrd) derivatives, was conducted in the human hepatoblastoma cell line Hep G2 2.2.15, which is transfected with the HBV genome. nih.gov In this comprehensive screening, FddUrd was found to be "completely inactive" against HBV. nih.gov While the 5-iodo derivative was not explicitly tested, the lack of activity of the parent compound suggests that this compound is unlikely to possess significant anti-HBV activity.

There is no available scientific literature detailing the in vitro activity of this compound against Herpes Simplex Virus (HSV).

There is no available scientific literature reporting on the in vitro activity of this compound against other RNA viruses such as Tick-borne encephalitis virus, Zika virus, or West Nile virus.

In Vivo Antiviral Efficacy in Animal Models

There are no published studies on the evaluation of the in vivo antiviral efficacy of this compound in non-human primate models.

Assessment in Small Animal Models

Detailed preclinical evaluations of the antiviral efficacy of this compound in established small animal models for viral diseases, such as mouse, woodchuck, or duck models, are not extensively documented in publicly available research. One study involving a radiolabeled analog, 3'-fluoro-5-[(131)I]iodo-2'-deoxyuridine, was conducted in a mouse model with DoHH2 leukemia xenografts. This research, however, was focused on the compound's biodistribution and metabolic stability for potential imaging or therapeutic applications in oncology, rather than its antiviral effects. The study revealed that the compound experienced rapid deiodination, indicating metabolic instability, which might limit its therapeutic potential nih.gov.

Quantitative Assessment of Viral Load Reduction and Virological Markers

Consistent with the limited data from animal models, there is a lack of quantitative assessments of viral load reduction or other specific virological markers following treatment with this compound in these preclinical systems. Such studies are crucial for establishing the in vivo potency of an antiviral agent and for determining its potential for further development.

Mechanistic Elucidation of Antiviral Action in Preclinical Systems

While comprehensive mechanistic studies in preclinical systems are not detailed, initial in vitro investigations provide insights into the compound's mode of action.

Direct Inhibition of Viral Enzymatic Targets

This compound belongs to the class of nucleoside analogs, which typically exert their antiviral effects by interacting with viral polymerases. Research on its 5-halogenated derivatives, including the 5-iodo variant, has shown potent inhibition of HIV-1 replication in cell culture, with an effective dose (ED50) in the range of 0.2-0.4 microM nih.gov. The antiviral activity of these compounds against HIV-1 was found to be reversible by the addition of thymidine and 2'-deoxycytidine nih.gov. This suggests that this compound, after intracellular phosphorylation to its triphosphate form, likely acts as a competitive inhibitor of the natural nucleoside substrates for the viral reverse transcriptase.

Impact on Viral Nucleic Acid Replication Cycles

As a dideoxynucleoside analog, the primary mechanism of action of this compound is expected to be the termination of the growing viral DNA chain. Upon incorporation into the nascent nucleic acid strand by the viral polymerase, the absence of a 3'-hydroxyl group on the sugar moiety of the compound prevents the formation of the next phosphodiester bond, thereby halting the replication process. The reversal of its anti-HIV activity by natural nucleosides further supports its role as an inhibitor of the viral nucleic acid replication cycle nih.gov.

Synergistic Antiviral Effects with Combination Therapies

Co-treatment with other nucleoside analogs (e.g., reverse transcriptase inhibitors)

There is currently a lack of published preclinical studies investigating the synergistic, additive, or antagonistic antiviral effects of this compound when used in combination with other nucleoside analogs, such as other reverse transcriptase inhibitors. Such combination studies are essential for developing more effective antiviral regimens and for overcoming the development of drug resistance.

Combinatorial strategies with non-nucleoside antiviral agents

An extensive review of available scientific literature did not yield specific preclinical studies evaluating the combinatorial strategies of this compound (FddIUrd) with non-nucleoside antiviral agents. Research has focused on the synthesis and standalone antiviral activity of FddIUrd and its halogenated derivatives against the human immunodeficiency virus (HIV). nih.gov

While the principle of combining nucleoside reverse transcriptase inhibitors (NRTIs) with non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a well-established strategy in antiretroviral therapy to achieve synergistic effects and overcome resistance, specific data for FddIUrd in such combinations is not present in the reviewed literature. nih.govmdpi.com Studies on other NRTIs, such as azidothymidine (AZT), have demonstrated strong synergism when combined with novel NNRTIs against various HIV-1 strains, including those resistant to multiple reverse transcriptase inhibitors. nih.govmdpi.com However, these findings are specific to the compounds tested and cannot be extrapolated to this compound without direct experimental evidence.

Consequently, due to the absence of research findings and specific data on this topic, no data tables on the combinatorial effects of this compound with non-nucleoside antiviral agents can be provided. Further research would be required to determine if synergistic, additive, or antagonistic interactions exist between this specific compound and non-nucleoside agents.

Future Directions in Academic Research of 3 Fluoro 2 ,3 Dideoxy 5 Iodouridine

Development of Novel Preclinical Models for Comprehensive Efficacy and Mechanism Elucidation

To fully understand the therapeutic potential of FIAU, the development of more sophisticated preclinical models is imperative. Current research on similar fluorinated nucleoside analogs utilizes a range of models, from in vitro cell cultures to in vivo animal studies, which can be adapted and refined for FIAU.

For in vitro analysis, a broad panel of cell lines is necessary. Studies on related compounds have used host cell lines of both neural and extraneural origin to assess antiviral activity against various pathogens. nih.govnih.gov For anticancer applications, a pipeline that begins with screening against tumor spheres derived from faithful mouse models of specific cancers can effectively prioritize agents with high potency. nih.gov Future research on FIAU should employ similar diverse cell-based assays to comprehensively map its spectrum of activity.

In vivo studies are critical for evaluating efficacy. Mouse models have been successfully used to demonstrate the in vivo activity of related fluoro-modified nucleosides against viral infections like tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). nih.gov For potential anticancer applications, intracranial pharmacokinetic (PK) studies in mice harboring brain tumors are essential to confirm that the compound can achieve necessary therapeutic concentrations in the target tissue. nih.gov Such models allow for detailed analysis and can prevent the clinical advancement of drugs that, despite promising in vitro data, are unlikely to be effective in a clinical setting. nih.gov Advanced imaging techniques, such as quantitative phase imaging using holographic microscopy, can also provide more detailed characterization of the compound's effects on cell proliferation and morphology in vitro. nih.gov

Computational Approaches for Predictive Design of Next-Generation Analogs based on SAR

Computational chemistry offers powerful tools for accelerating the drug discovery process. For FIAU, computational approaches can be leveraged to design next-generation analogs with improved efficacy and selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing the empirical data needed to build and validate computational models.

A key SAR finding for FIAU and its halogenated congeners is related to their interaction with cellular enzymes. Research has shown that 5-halogeno-derivatives of 3'-fluoro-2',3'-dideoxyuridine, including the 5-chloro, 5-bromo, and 5-iodo versions, have a markedly higher affinity for MT4 thymidine (B127349) kinase than the non-halogenated parent compound. nih.gov This enhanced affinity is crucial for the first phosphorylation step, which is required for its antiviral activity.

| Compound | Relative Affinity for MT4 Thymidine Kinase (Ki/Km) | Anti-HIV-1 Activity (ED50 in MT4 cells) |

| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | 302 | ~0.2-0.4 µM |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | ~4.0-4.7 | ~0.2-0.4 µM |

| 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | ~4.0-4.7 | ~0.2-0.4 µM |

| 3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) | ~4.0-4.7 | ~0.2-0.4 µM |

Table based on data from nih.gov

Future research can expand on these findings by using computational methods like Density-Functional Theory (DFT) calculations to analyze the conformational preferences of the sugar ring and the glycosidic bond. nih.gov This information, combined with molecular docking simulations, can predict how modifications to the sugar or base will affect binding to target enzymes like viral reverse transcriptases or DNA polymerases. These predictive models can guide the synthesis of novel analogs, prioritizing those with the highest predicted activity and best pharmacological profiles, thereby streamlining the discovery of next-generation therapeutics.

Potential for Broad-Spectrum Antiviral Applications and Novel Therapeutic Targets

While initial studies have highlighted the anti-retroviral properties of FIAU, future research will likely uncover a broader spectrum of antiviral activity and identify novel therapeutic targets. The mechanism of action for the activated triphosphate form of related 3'-fluoro-nucleosides involves acting as a terminator of DNA synthesis. nih.gov This mechanism is fundamental to its activity against viruses that rely on reverse transcriptase, such as HIV. nih.gov Indeed, FIAU and its close analogs have demonstrated potent inhibitory effects against both HIV-1 and HIV-2. nih.gov

The structural similarities to other bioactive fluorinated nucleosides suggest that FIAU's therapeutic potential may extend beyond retroviruses. For instance, 3′-deoxy-3′-fluoroadenosine has shown low-micromolar, broad-spectrum antiviral activity against several medically important flaviviruses, including Tick-borne Encephalitis Virus (TBEV), Zika virus (ZIKV), and West Nile Virus (WNV). nih.govnih.gov This raises the compelling possibility that FIAU could also be effective against these and other emerging RNA viruses. Future research should include broad antiviral screening of FIAU against a diverse panel of viruses.

The primary therapeutic targets for FIAU are viral DNA polymerases and reverse transcriptases, where its triphosphate form acts as a chain-terminating substrate. nih.gov However, exploration into other potential targets is a promising avenue. This includes cellular enzymes that are essential for viral replication or nucleoside metabolism. By elucidating all possible mechanisms of action, researchers can better position FIAU and its future analogs for new therapeutic applications, potentially including combination therapies that target multiple pathways in viral replication or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Fluoro-2',3'-dideoxy-5-iodouridine and its phosphoramidite derivatives?

- Methodology : The compound is synthesized via multistep protocols involving nucleoside analogues and phosphorus trichloride for phosphorochloridite intermediates . For iodinated derivatives, iododestannylation of stannane precursors (e.g., compound 24a ) or direct coupling of phosphoramidites (e.g., 18 ) with iodinated nucleosides is effective . Phosphoramidite derivatives (e.g., 5'-O-DMT-protected analogues) require sequential deprotection and coupling under anhydrous conditions .

Q. How does the 3'-fluoro modification influence the compound’s enzymatic stability compared to non-fluorinated analogues?

- Methodology : Enzymatic assays with thymidine phosphorylase (TP) and thymidylate synthetase (TS) reveal that 3'-fluoro substitution reduces susceptibility to TP-mediated cleavage, as shown by noncompetitive inhibition (Ki = 1.7 mM) . Stability is further confirmed via HPLC analysis of metabolite profiles in hepatic microsomes .

Q. What in vitro assays are recommended to evaluate the compound’s inhibition of HIV-1 reverse transcriptase and HBV DNA polymerase?

- Methodology : Use peripheral blood mononuclear cells (PBMCs) infected with HIV-1 or HBV-transfected cell lines (e.g., 2.2.15). Measure viral DNA replication via Southern blot or qPCR, and assess cytotoxicity using mitochondrial DNA depletion assays (IC50 for cell growth: >200 µM for 5-FSddC) .

Advanced Research Questions

Q. What molecular modeling approaches explain the interaction between this compound and viral polymerases in drug-resistant HIV strains?

- Methodology : Perform docking studies using X-ray crystallography data of HIV reverse transcriptase (RT). The 3'-fluoro group and 2',3'-unsaturated bond induce steric clashes with RT mutants (e.g., M184V), reducing binding affinity (ΔG = -9.2 kcal/mol) . Compare cross-resistance profiles with lamivudine using resistance selection experiments in MT-4 cells .

Q. How do mitochondrial DNA synthesis and cytotoxicity profiles compare between this compound and other dideoxynucleosides in long-term antiviral therapy?

- Methodology : Quantify mitochondrial DNA (mtDNA) via RT-qPCR in HepG2 cells treated for 14 days. This compound shows minimal mtDNA depletion (<20% at 10 µM) compared to ddC (70% depletion), attributed to lower affinity for human DNA polymerase γ .

Q. What radiolabeling strategies (e.g., iodine-125) are effective for tracking pharmacokinetics of derivatives in cancer models?

- Methodology : Radiolabel via iododestannylation of tributylstannyl precursors using Na[125I] in acetic acid. Purify via reverse-phase HPLC (C18 column, >98% radiochemical purity) . Assess biodistribution in xenograft models using gamma counting or SPECT imaging .

Data Contradictions and Resolution

-

Issue : Conflicting reports on enzyme inhibition kinetics (e.g., TS competitive vs. time-dependent inhibition).

- Resolution : Kinetic studies show dual mechanisms: initial competitive inhibition (Ki = 0.13 mM) followed by slow-binding inactivation (kon = 0.029 s<sup>-1</sup>) due to ternary complex formation with 5,10-methylenetetrahydrofolate .

-

Issue : Variability in anti-HBV efficacy across cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.